(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a carboxymethyl-methyl-amino substituent at the 3-position and a tert-butyl ester group at the 1-position. Its molecular formula is C₁₃H₂₄N₂O₄ (molecular weight: 272.35 g/mol) .
Properties
IUPAC Name |
2-[methyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-5-9(7-14)13(4)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMENBIYWCPCIQK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on current research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with both carboxylic acid and amino functional groups, along with a tert-butyl ester. Its molecular formula is with a molecular weight of 258.32 g/mol . The (S) stereochemistry indicates a specific three-dimensional arrangement that can influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.32 g/mol |
| CAS Number | 1354010-89-1 |
| Chemical Structure | Pyrrolidine derivative |
Biological Activity
The biological activity of this compound is largely influenced by its structural components. Compounds with similar structures often exhibit significant pharmacological properties, including:
- Neuroprotective Effects : Studies suggest that compounds similar to this pyrrolidine derivative may interact with neurotransmitter receptors, potentially offering neuroprotective benefits .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which can be crucial in therapeutic contexts such as cancer treatment or metabolic disorders .
- Binding Affinity : Interaction studies indicate that this compound may have notable binding affinity towards specific biological targets, affecting pharmacodynamics and pharmacokinetics .
The synthesis of this compound typically involves several steps, including alkylation and esterification processes. A common method includes:
- Formation of the Pyrrolidine Ring : Starting materials undergo hydrogenation to form the pyrrolidine structure.
- Introduction of Functional Groups : The carboxymethyl-methyl-amino group is introduced through alkylation reactions.
- Esterification : The final step involves the introduction of the tert-butyl ester group using an acid catalyst .
The mechanism of action for this compound in biological systems likely involves interactions with molecular targets such as enzymes or receptors. Its functional groups allow it to form specific interactions, leading to various biological effects.
Case Studies and Research Findings
Recent studies have explored the potential applications of this compound in various fields:
- Neuropharmacology : Research has indicated that similar compounds can modulate glutamate receptors, which are critical in neurological diseases .
- Cancer Therapeutics : Investigations into enzyme inhibition reveal potential pathways for treating cancer by targeting metabolic enzymes .
- Metabolic Disorders : The compound's structural features suggest it may influence glucose uptake and insulin signaling pathways .
Scientific Research Applications
Pharmacological Properties
(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits several pharmacological properties that make it a candidate for drug development:
- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects, suggesting that this compound may also exhibit such properties due to its structural characteristics.
- Binding Affinity Studies : Interaction studies have focused on its binding affinity to specific biological targets, which is essential for understanding its pharmacodynamics and pharmacokinetics.
Predictive Models
Predictive models like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities of this compound based on its structural features. These models help researchers identify possible therapeutic applications before conducting extensive experimental studies.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Glycine | Amino Acid | Simplest amino acid; key role in protein synthesis. |
| L-Proline | Pyrrolidine | Natural amino acid; involved in collagen formation. |
| Sarcosine | Methyl Glycine | Methylated derivative; studied for neuroprotective effects. |
| 4-Aminobutanoic Acid | Amino Acid | GABA precursor; important neurotransmitter. |
These compounds share structural features but differ in their specific biological activities and applications.
Neuroprotective Research
Research has indicated that compounds similar to this compound may exhibit neuroprotective properties. For instance, a study published in Journal of Neurochemistry explored the effects of related pyrrolidine derivatives on neuronal cell survival under oxidative stress conditions. The findings suggested that these compounds could enhance cell viability and reduce apoptosis, highlighting their potential as therapeutic agents in neurodegenerative diseases.
Binding Affinity Studies
Another study focused on the binding affinity of this compound to various receptors involved in neurotransmission. Using radiolabeled ligand binding assays, researchers found that this compound demonstrated significant binding to certain receptor subtypes, indicating its potential role in modulating neurotransmitter activity.
Comparison with Similar Compounds
Substituent Variations in Pyrrolidine-Based tert-Butyl Esters
The following table compares key structural and physicochemical properties of the target compound with analogs:
Functional Group Impact on Properties
- Solubility: The carboxymethyl group in the target compound improves water solubility compared to purely hydrophobic analogs like the ethyl-substituted variant . However, it is less soluble than the 2-amino-acetylamino derivative, which has a smaller, polar side chain .
- Reactivity: The primary amine in (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester facilitates conjugation reactions (e.g., amide bond formation), whereas the carboxymethyl-methyl-amino group may limit such reactivity due to steric and electronic effects .
- Biological Interactions: Bulky substituents (e.g., 2-amino-3-methyl-butyrylamino in ) may hinder binding to flat enzymatic pockets, while smaller groups (e.g., carboxymethyl-methyl-amino) could allow better fit in active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
